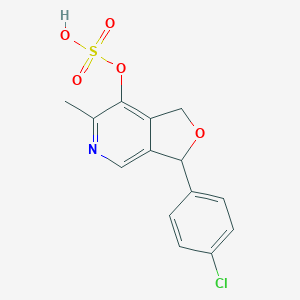

Cicletanine sulfate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

140894-91-3 |

|---|---|

Molecular Formula |

C14H12ClNO5S |

Molecular Weight |

341.8 g/mol |

IUPAC Name |

[3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl] hydrogen sulfate |

InChI |

InChI=1S/C14H12ClNO5S/c1-8-13(21-22(17,18)19)12-7-20-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14H,7H2,1H3,(H,17,18,19) |

InChI Key |

APJGQLKBCWACNU-UHFFFAOYSA-N |

SMILES |

CC1=NC=C2C(OCC2=C1OS(=O)(=O)O)C3=CC=C(C=C3)Cl |

Canonical SMILES |

CC1=NC=C2C(OCC2=C1OS(=O)(=O)O)C3=CC=C(C=C3)Cl |

Synonyms |

cicletanine sulfate cycletanide sulfate |

Origin of Product |

United States |

Pharmacokinetics and Metabolism of Cicletanine and Its Sulfate Metabolites in Preclinical Models

Absorption, Distribution, and Elimination Pathways in Experimental Systems

Following oral administration in preclinical models such as rats, cicletanine (B1663374) is readily absorbed. The primary routes of metabolism for cicletanine are glucuronidation and sulfation, leading to the formation of cicletanine glucuronide and cicletanine sulfate (B86663). These metabolic conversions are a critical step in the drug's disposition.

The distribution of cicletanine and its primary metabolites is extensive. After absorption, the compound and its conjugates are distributed throughout the body, with notable concentrations found in the liver and kidneys, which are the principal organs for metabolism and excretion.

Elimination of cicletanine and its metabolites from the body occurs via both renal and biliary pathways. A substantial portion of the administered dose is excreted in the bile, predominantly as the glucuronide conjugate. The remaining fraction is eliminated through the urine, which contains the parent drug along with its sulfate and glucuronide metabolites.

Stereoisomeric Pharmacokinetics and Differential Excretion

Cicletanine exists as a racemic mixture, composed of two enantiomers: (+)-cicletanine and (-)-cicletanine. These stereoisomers exhibit distinct pharmacokinetic profiles, indicating that they are processed differently within biological systems.

Preclinical investigations in rats have highlighted stereoselective differences in the urinary excretion of the sulfate metabolites of cicletanine's enantiomers. When racemic cicletanine is administered, the urinary output of the sulfate conjugate of the (-)-enantiomer is significantly greater than that of the (+)-enantiomer. This observation points to a stereospecific preference in the sulfation metabolic pathway or in the renal handling of the subsequent sulfate conjugates.

The natriuretic effect, the promotion of sodium excretion in the urine, is a key pharmacological action of cicletanine. In preclinical studies, the enantiomers of cicletanine have demonstrated differing potencies in inducing this effect. While the direct natriuretic activity of the isolated sulfate metabolites has not been extensively detailed, the observed stereoselectivity in the pharmacokinetics of the parent compound suggests that the sulfate metabolites may also exhibit enantiomeric differences in their pharmacological activity.

Hepatic and Renal Biotransformation of Cicletanine in Animal Models

The liver is the principal site for the biotransformation of cicletanine in animal models. In vitro experiments utilizing rat liver microsomes and hepatocytes have confirmed that cicletanine is extensively metabolized into its glucuronide and sulfate conjugates. This metabolic process facilitates the detoxification and subsequent elimination of the compound.

Molecular and Cellular Mechanisms of Action of Cicletanine and Its Sulfate Metabolites

Modulation of Ion Transporters and Channels by Cicletanine (B1663374) and its Metabolites

The biological effects of cicletanine are multifaceted, involving complex interactions with various ion transporters and channels. While the parent compound exhibits some activity, its sulfated metabolite, cicletanine sulfate (B86663), is often the more potent and active form, particularly in the context of renal function. nih.gov The mechanisms underlying its antihypertensive and vasorelaxant properties are distinct and involve the modulation of several key cellular components. oup.comgoogle.com

Inhibition of Apical Na+-Dependent Cl-/HCO3- Anion Exchanger by Cicletanine Sulfate

The salidiuretic (promoting salt and water excretion) activity of cicletanine is primarily attributed to its sulfoconjugated metabolite, this compound. oup.com This metabolite acts by inhibiting the apical Na+-dependent Cl-/HCO3- anion exchanger located in the distal convoluted tubule of the kidney. nih.gov This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of salt and water.

Research has shown that this compound is a more potent inhibitor of this exchanger than the parent cicletanine. nih.gov Specifically, the (+)-enantiomer of this compound is considered the active natriuretic metabolite. Studies in rat erythrocytes demonstrated that (+)-cicletanine sulfate was significantly more potent in inhibiting the Na+-dependent Cl-/HCO3- anion exchanger compared to the (-)-enantiomer. The inhibitory potency of this compound on this exchanger is considered intermediate, falling between that of xipamide (B549262) and furosemide (B1674285). nih.gov

In cultured vascular smooth muscle cells, this compound has been shown to inhibit the sodium-independent [Cl-/HCO3-] exchanger, which is involved in regulating intracellular pH. nih.gov This action is opposite to the stimulatory effect of cell growth factors on this exchanger, suggesting a potential role for cicletanine in modulating vascular pathology. nih.gov

Table 1: Inhibitory Effects of this compound on Anion Exchangers

| Target | Active Compound | Species/Tissue | IC50 | Reference |

|---|---|---|---|---|

| Na+-dependent Cl-/HCO3- Anion Exchanger | (+)-Cicletanine Sulfate | Rat Erythrocytes | 61 +/- 3 µM | |

| Na+-dependent Cl-/HCO3- Anion Exchanger | (-)-Cicletanine Sulfate | Rat Erythrocytes | 142 +/- 31 µM | |

| Na+-dependent Cl-/HCO3- Anion Exchanger | This compound | Human Red Blood Cells | 9 +/- 3 x 10(-5) mol/l | nih.gov |

| Sodium-independent [Cl-/HCO3-] Exchanger (high reactivity) | This compound | Cultured Vascular Smooth Muscle (A10 line) | ~3.5 x 10(-8) mol/L | nih.gov |

| Sodium-independent [Cl-/HCO3-] Exchanger (weak reactivity) | This compound | Cultured Vascular Smooth Muscle (A10 line) | ~4 x 10(-4) ml/L | nih.gov |

| Sodium-independent [Cl-/HCO3-] Exchanger (bicarbonate extrusion) | This compound | Cultured Vascular Smooth Muscle (A10 line) | 5.9 +/- 2.9 x 10(-7) mol/l | nih.gov |

Calcium Channel Modulation and Intracellular Calcium Mobilization

The vasorelaxant effect of cicletanine is, in part, linked to its ability to modulate calcium channels and intracellular calcium levels. An increase in intracellular calcium is a critical signal for various cellular processes, and its mobilization is often controlled by the activation of intracellular stores and calcium influx from the extracellular space. wikipedia.orgnih.gov

Cicletanine has been suggested to block Ca2+ channels, either directly or indirectly. This action contributes to its vasodilating effect. The influx of calcium ions into cells is a key step in many physiological responses. wikipedia.org By modulating calcium channels, cicletanine can influence these responses.

Potassium Channel Interactions and Membrane Potential Regulation

Potassium channels are crucial for setting the resting membrane potential and regulating cellular excitability. nih.govnih.gov The modulation of these channels can lead to hyperpolarization of the cell membrane, which in turn can affect the activity of other voltage-dependent channels, such as calcium channels. plos.orgmdpi.com

The vasodilating effect of cicletanine may involve an indirect blockade of Ca2+ channels through a K+-channel opening effect. By opening potassium channels, cicletanine can cause membrane hyperpolarization, which would decrease the driving force for calcium entry through voltage-gated calcium channels, leading to vasorelaxation. Voltage-gated potassium channels play a significant role in regulating vasoconstriction and membrane potential. ebi.ac.uk

Chloride Channel Effects

Chloride channels are involved in various physiological processes, including ion homeostasis and the regulation of cell volume. psu.edu Dysfunctional chloride channels can contribute to neurovascular deficiencies and neurodegeneration. frontiersin.org While the primary diuretic action of this compound is through the Na+-dependent Cl-/HCO3- anion exchanger, it also exhibits modest inhibitory effects on the [Na+,K+,Cl-]-cotransport system and poor inhibitory activity against the [K+,Cl-]-cotransport system. nih.gov

Cyclic Nucleotide Signaling Pathways

Inhibition of cGMP Phosphodiesterases (PDEs) by Cicletanine

Another significant mechanism contributing to the vasorelaxant properties of cicletanine is its ability to inhibit cyclic guanosine (B1672433) monophosphate (cGMP) phosphodiesterases (PDEs). karger.comnih.govnih.gov cGMP is a key second messenger in the signaling pathway that leads to smooth muscle relaxation. By inhibiting the enzymes that break down cGMP (PDEs), cicletanine can increase intracellular cGMP levels, thereby promoting vasodilation. karger.com

Cicletanine has been shown to be a mixed (competitive and noncompetitive) inhibitor of both calmodulin-regulated and cGMP-specific PDEs in vascular smooth muscle. nih.gov This inhibition potentiates the vasorelaxant effects of guanylate cyclase activators like sodium nitroprusside and atriopeptin II. oup.comnih.gov The (-)-enantiomer of cicletanine, in particular, has been reported to inhibit low Km cGMP phosphodiesterases. oup.com This inhibition of cGMP-PDE is considered an important mechanism for the vasorelaxation induced by cicletanine. karger.com

Table 2: Inhibition of cGMP Phosphodiesterases by Cicletanine

| PDE Type | Tissue Source | Inhibition Type | Ki Value | Reference |

|---|---|---|---|---|

| Calmodulin-regulated PDE | Monkey Aortic Smooth Muscle | Mixed (competitive, noncompetitive) | 450 to 700 µM | nih.gov |

| cGMP-specific PDE | Monkey Aortic Smooth Muscle | Mixed (competitive, noncompetitive) | 450 to 700 µM | nih.gov |

| Low Km cGMP PDE | Vascular Smooth Muscle | Not specified | Not specified | oup.com |

Stimulation of Nitric Oxide (NO) Synthesis and Endothelial Nitric Oxide Synthase (eNOS) Phosphorylation by Cicletanine

Cicletanine has been shown to directly stimulate endothelial nitric oxide synthase (eNOS) in a concentration- and dose-dependent manner. nih.gov This stimulation leads to an increase in eNOS phosphorylation at the Serine¹¹⁷⁷ residue, a key event in its activation. nih.govnih.gov Studies in sinusoidal endothelial cells from both normal and injured rat livers have demonstrated that cicletanine exposure results in enhanced eNOS activity. nih.govnih.gov This is evidenced by increased cytochrome c reductase activity and the conversion of L-arginine to L-citrulline, which are direct measures of eNOS function. nih.govnih.gov Consequently, this leads to a significant increase in the production of nitric oxide (NO). nih.govnih.gov

The vasodilatory properties of cicletanine are, in part, attributed to this enhanced NO synthesis. nih.gov Furthermore, cicletanine has been observed to improve NO synthesis even in injured sinusoidal endothelial cells, suggesting a potential role in restoring endothelial function in pathological states. nih.govnih.gov The mechanism underlying this effect appears to be linked to the post-translational modification of eNOS. nih.gov Some evidence also suggests that cicletanine may enhance the coupling of eNOS with its cofactor tetrahydrobiopterin (B1682763) (BH4), further promoting NO production over superoxide (B77818) formation. researchgate.net

Activation of Akt and Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/Erk) Signaling Cascades by Cicletanine

The stimulatory effect of cicletanine on eNOS and NO production is mediated through the activation of specific intracellular signaling pathways. nih.govnih.gov Research indicates that the mechanism involves the Protein Kinase B (Akt) and the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/Erk) signaling cascades. nih.govnih.gov

The MAPK/ERK pathway is a crucial signaling cascade that transmits signals from the cell surface to the nucleus, regulating a variety of cellular processes. numberanalytics.com This pathway is typically initiated by the binding of extracellular signals to cell surface receptors, leading to a series of phosphorylation events that propagate the signal downstream. numberanalytics.com In the context of cicletanine's action, studies have shown that it induces the phosphorylation of both Akt and Erk1/2 in sinusoidal endothelial cells. nih.gov

The involvement of the MAPK/Erk pathway is further supported by experiments where the Erk inhibitor, PD-98059, was shown to block cicletanine-induced eNOS phosphorylation and subsequent NO production. nih.gov This indicates that Erk activation is a necessary step in the signaling cascade initiated by cicletanine to stimulate eNOS activity. nih.gov The activation of these pathways suggests a dual role for cicletanine in signaling, impacting both the Akt-eNOS and Erk-eNOS axes. nih.gov

Influence on Protein Kinase G (PKG) Activity

The nitric oxide produced as a result of cicletanine-induced eNOS activation has downstream effects on other signaling molecules. One of the primary targets of NO is soluble guanylate cyclase (sGC), which, upon activation, catalyzes the production of cyclic guanosine monophosphate (cGMP). nih.gov This increase in intracellular cGMP levels leads to the activation of Protein Kinase G (PKG). nih.gov

In studies involving co-cultures of sinusoidal endothelial cells and hepatic stellate cells, cicletanine-induced NO production in the endothelial cells led to increased PKG activity in the stellate cells. nih.govnih.gov This activation of the NO/PKG signaling pathway in stellate cells is associated with their relaxation. nih.govnih.gov The activity of PKG is a key effector of cGMP's actions and is promoted by the binding of cGMP to its regulatory domains. nih.gov Therefore, by stimulating NO synthesis, cicletanine indirectly promotes PKG activity, contributing to its vasodilatory effects.

Interplay with cGMPopathies and Disease Pathomechanisms in Preclinical Contexts

The modulation of the NO-cGMP-PKG pathway by cicletanine has implications for conditions associated with endothelial dysfunction, often termed "cGMPopathies." In preclinical models of liver injury and portal hypertension, the administration of cicletanine has shown beneficial effects. nih.gov For instance, in mice with portal hypertension induced by bile duct ligation, cicletanine administration led to a reduction in portal pressure. nih.govphysiology.org This effect is likely mediated by the improvement of eNOS activity in injured sinusoidal endothelial cells and the subsequent activation of the NO/PKG signaling pathway in hepatic stellate cells. nih.govphysiology.org

Furthermore, cicletanine's ability to enhance NO availability has been explored in the context of pulmonary arterial hypertension (PAH), a condition characterized by endothelial dysfunction. gilead.com Preclinical studies have suggested that cicletanine may act as a coupler of eNOS, leading to increased NO production and decreased production of harmful reactive oxygen species like peroxynitrite and superoxide. researchgate.net While clinical trials for PAH have been conducted, the focus here remains on the preclinical evidence of its mechanism. gilead.comthoracickey.com

Protein Kinase C (PKC) Modulation by Cicletanine

Beyond its effects on the NO signaling pathway, cicletanine also interacts with the Protein Kinase C (PKC) family of enzymes. PKC isoforms play significant roles in regulating vascular smooth muscle function, and their dysregulation has been implicated in hypertension. nih.gov

Inhibition of Specific PKC Isoforms (e.g., Beta Isoform)

Cicletanine has been identified as an inhibitor of PKC activity. nih.govotavachemicals.com Studies have shown that cicletanine can produce a concentration-dependent inhibition of rat brain PKC activity. researchgate.net Specifically, research in Dahl salt-sensitive hypertensive rats has pointed towards the modulation of the PKC beta-2 isoform. ahajournals.orgnih.gov In these animals, cicletanine treatment was associated with a lack of increase in PKC beta-2 and a reduction in phorbol (B1677699) diacetate-induced phosphorylation of α-1 Na/K-ATPase, a downstream target of PKC. nih.gov This suggests that the PKC-inhibitory activity of cicletanine is relevant in a hypertensive state characterized by PKC activation. ahajournals.org The effect of cicletanine appears to be modulated by phorbol-sensitive PKC isoforms, which include the beta and delta isoforms. ahajournals.org

PKC-Dependent Reversal of Vasoconstriction Induced by Endogenous Ligands

The PKC-inhibitory action of cicletanine is particularly relevant in the context of vasoconstriction induced by certain endogenous ligands. Marinobufagenin (B191785) (MBG), an endogenous inhibitor of the α-1 Na/K-ATPase, contributes to increased vascular tone in some forms of hypertension. nih.gov PKC can phosphorylate the α-1 Na/K-ATPase, increasing its sensitivity to inhibition by MBG. nih.govahajournals.org

Cicletanine has been shown to reverse the vasoconstriction induced by MBG. nih.govnih.gov This effect is mediated through its inhibition of PKC. nih.govnih.gov By inhibiting PKC, cicletanine attenuates the MBG-induced inhibition of Na/K-ATPase. nih.gov In isolated human mesenteric arteries, cicletanine caused relaxation of vessels pre-contracted with MBG. nih.gov The PKC activator phorbol diacetate was found to prevent the attenuating effect of cicletanine on MBG-induced Na/K-ATPase inhibition, further confirming the PKC-dependent mechanism. nih.govresearchgate.net These findings highlight that PKC is a crucial factor in the interaction between cardiotonic steroids like MBG and the Na/K-ATPase in regulating vascular tone, and represents a therapeutic target for cicletanine. nih.govnih.gov

Data Tables

Table 1: Effects of Cicletanine on eNOS and Downstream Signaling

| Parameter | Effect of Cicletanine | Key Findings | References |

| eNOS Phosphorylation (Ser¹¹⁷⁷) | Increased | Stimulates a key activating phosphorylation site on eNOS. | nih.gov, nih.gov |

| Nitric Oxide (NO) Production | Increased | Enhances the synthesis of the vasodilator NO. | nih.gov, nih.gov |

| Akt Phosphorylation | Increased | Activates a pro-survival and pro-vasodilatory signaling kinase. | nih.gov, nih.gov |

| MAPK/Erk Phosphorylation | Increased | Activates a key signaling pathway involved in cellular responses. | nih.gov, nih.gov |

| Protein Kinase G (PKG) Activity | Increased (indirectly) | NO produced activates sGC, leading to cGMP synthesis and PKG activation. | nih.gov, nih.gov |

Table 2: Modulation of Protein Kinase C (PKC) by Cicletanine

| Parameter | Effect of Cicletanine | Key Findings | References |

| PKC Activity | Inhibition | Directly inhibits PKC activity, particularly phorbol-sensitive isoforms like beta-2. | researchgate.net, ahajournals.org, nih.gov |

| Marinobufagenin (MBG)-induced Vasoconstriction | Reversal | Antagonizes the vasoconstrictor effects of the endogenous Na/K-ATPase inhibitor. | nih.gov, nih.gov |

| MBG-induced Na/K-ATPase Inhibition | Attenuation | Reduces the inhibitory effect of MBG on the sodium pump via PKC inhibition. | nih.gov |

Modulation of Na/K-ATPase Sensitivity through PKC Pathways

Cicletanine influences the activity of Na+/K+-ATPase, a crucial enzyme for maintaining cellular ion gradients, through its interaction with Protein Kinase C (PKC) pathways. Research indicates that PKC can phosphorylate the α-1 isoform of Na/K-ATPase, which in turn increases its sensitivity to endogenous inhibitors like marinobufagenin (MBG). nih.govahajournals.org This sensitization by PKC is implicated in the pathophysiology of conditions like salt-sensitive hypertension. nih.gov

Cicletanine has been shown to counteract this effect by inhibiting PKC activity. nih.govnih.gov By doing so, it reverses the MBG-induced inhibition of Na/K-ATPase and subsequent vasoconstriction. ahajournals.orgnih.gov This mechanism is supported by findings that the effects of cicletanine can be blocked by phorbol esters, which are PKC activators. ahajournals.org Specifically, cicletanine has been observed to reduce myocardial PKC beta2 levels and decrease the sensitivity of Na/K-ATPase to MBG in hypertensive models. nih.govahajournals.org This suggests that the PKC-induced phosphorylation of the cardiac α-1 Na/K-ATPase is a likely target for cicletanine's therapeutic action. nih.govgoogle.com

Studies using isolated human mesenteric arteries have demonstrated that cicletanine can relax contractions induced by MBG. nih.gov Furthermore, in sarcolemmal membranes of these arteries, cicletanine attenuates the inhibition of Na/K-ATPase activity caused by MBG. nih.gov The concentration-dependent inhibition of rat brain PKC activity by cicletanine further solidifies the role of PKC inhibition in its mechanism of action. nih.govresearchgate.net

Table 1: Effects of Cicletanine on Na/K-ATPase and PKC

| Parameter | Effect of Marinobufagenin (MBG) | Effect of Cicletanine | Effect of Cicletanine in the presence of PKC activator | Source |

| Vascular Tone | Induces vasoconstriction | Reverses MBG-induced vasoconstriction | Attenuated vasorelaxation | nih.govnih.gov |

| Na/K-ATPase Activity | Inhibits activity | Attenuates MBG-induced inhibition | Prevents attenuation of inhibition | nih.govahajournals.orgnih.gov |

| PKC Activity | - | Inhibits PKC | No inhibition of PKC | nih.govresearchgate.net |

| Na/K-ATPase Sensitivity to MBG | Increased by PKC phosphorylation | Decreased | - | nih.govahajournals.org |

Eicosanoid Metabolism and Signaling Modulation by Cicletanine

A significant aspect of cicletanine's mechanism of action involves the modulation of eicosanoid synthesis, particularly the stimulation of prostacyclin (PGI2) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov PGI2 is a potent vasodilator and inhibitor of platelet aggregation, while PGE2 plays a role in regulating renin synthesis and promoting diuresis and natriuresis. nih.govpsu.eduanr.fr

Studies have consistently shown that cicletanine increases the production of PGI2. In cultured arterial smooth muscle cells, cicletanine stimulated PGI2 production by two to three-fold over basal levels. nih.gov This effect has also been observed in vivo, where cicletanine administration leads to a marked increase in the liberation of PGI2, as evidenced by elevated levels of its stable metabolite, 6-keto-PGF1α, in plasma and urine. nih.govnih.govnih.gov

Similarly, cicletanine has been found to increase the synthesis of PGE2. In spontaneously hypertensive rats, oral administration of cicletanine resulted in a highly significant increase in renal PGE2 levels. nih.gov Human studies have also shown that cicletanine increases the urinary excretion of both PGI2 and PGE2. nih.gov This stimulation of prostaglandin synthesis is considered to contribute, at least in part, to the therapeutic effects of cicletanine. nih.govnih.gov

Table 2: Research Findings on Cicletanine's Stimulation of PGI2 and PGE2 Synthesis

| Study Model | Prostaglandin Measured | Key Finding | Source |

| Arterial smooth muscle cells (in culture) | PGI2 | Stimulated PGI2 production 2-3 fold over basal levels. | nih.gov |

| Rabbits (in vivo) | PGI2 (as 6-oxo-PGF1α) | Marked increase in PGI2 liberation after arachidonic acid challenge. | nih.govnih.gov |

| Spontaneously Hypertensive Rats (in vivo) | PGE2 and PGI2 | Highly significant increase in renal PGE2 and a less significant increase in renal PGI2. | nih.gov |

| Patients with essential hypertension (in vivo) | PGI2 (as 6-keto-PGF1α) and PGE2 | Increased plasma levels of 6-keto-PGF1α and increased urinary excretion of both PGs. | nih.gov |

Cicletanine's influence on PGI2 and PGE2 synthesis is rooted in its interaction with the arachidonic acid (AA) cascade. Arachidonic acid, released from membrane phospholipids, is the precursor for the synthesis of various prostaglandins (B1171923) through the cyclooxygenase (COX) pathway. nih.govresearchgate.net

Research on cultured smooth muscle cells from rat aorta has shown that cicletanine significantly enhances the production of prostacyclin from both exogenously supplied arachidonic acid and endogenous sources. nih.gov This suggests that cicletanine's action is, at least in part, associated with the activation of the AA cascade via the cyclooxygenase pathway. nih.gov Interestingly, this effect is not mediated by the inhibition of lipoxygenase pathways. nih.gov The ability of cicletanine to offset the inhibition of prostacyclin synthetase further supports its modulatory role in this cascade. nih.gov

Antioxidant Activity and Redox Signaling

Beyond its effects on ion transport and eicosanoid metabolism, cicletanine exhibits significant antioxidant properties. nih.gov It has been shown to act as a scavenger of reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage. google.comgoogle.com An imbalance between ROS production and the body's ability to neutralize them leads to oxidative stress, a condition implicated in various diseases. frontiersin.org

In vitro studies have demonstrated that cicletanine can eradicate the stable radical DPPH and decrease lipid peroxidation in both rat brain homogenates and in a xanthine-xanthine oxidase system, which generates superoxide radicals. nih.gov While it effectively scavenges ROS, research suggests that cicletanine does not possess superoxide dismutase-like activity, indicating it may primarily function as a scavenger of hydroxyl radicals. nih.gov By scavenging superoxide, cicletanine helps to mitigate the detrimental effects of these reactive species. google.comgoogle.com

A key consequence of excess superoxide production is its reaction with nitric oxide (NO) to form peroxynitrite (OONO-), a highly reactive and damaging species in biological systems. google.comgoogle.com Peroxynitrite can lead to the formation of even more reactive radicals, contributing to cardiovascular and renal damage. google.com

Cicletanine plays a protective role by preventing the production of peroxynitrite. google.comgoogle.com This is achieved through a dual mechanism: its ability to scavenge superoxide radicals and its stimulation of NO synthesis. google.comgoogle.com By reducing the availability of superoxide, cicletanine limits the formation of peroxynitrite, thereby decreasing oxidative and nitrative stress. karger.com This action is believed to contribute to the protective effects of cicletanine on the cardiovascular and renal systems. google.comgoogle.com

Receptor Interactions

Vascular Histamine (B1213489) Receptor Interactions

Cicletanine interacts with vascular histamine receptors, specifically acting as an antagonist at H1-receptors. nih.govresearchgate.netnih.gov This interaction is believed to contribute to its vasorelaxant and antihypertensive actions. researchgate.netnih.gov

In studies on cultured smooth muscle cells from guinea-pig aorta, histamine was found to stimulate 45Ca++ efflux and phosphoinositide metabolism through H1-receptors. Cicletanine was as effective as the H1-antagonist mepyramine in blocking these effects, with an IC50 of 10⁻⁶ M for both processes. nih.gov The blockade of these histamine-induced responses by cicletanine may be a key part of the mechanism by which it induces relaxation of blood vessels. nih.gov

Further research on isolated rabbit mesenteric arteries demonstrated that cicletanine (10⁻⁸–10⁻⁶ M) competitively antagonized histamine-induced contractions, with a pA2 value of 7.48. nih.gov This antagonism was associated with the inhibition of calcium entry. nih.gov

Table 1: Effect of Cicletanine on Histamine-Induced Responses

| System | Measured Response | Effect of Cicletanine | IC50/pA2 |

|---|---|---|---|

| Cultured guinea-pig aortic smooth muscle cells | 45Ca++ efflux | Inhibition | 10⁻⁶ M |

| Cultured guinea-pig aortic smooth muscle cells | Phosphoinositide metabolism | Inhibition | 10⁻⁶ M |

Muscarinic Receptor Interactions

While cicletanine's interactions with various receptors contribute to its pharmacological profile, its effects on muscarinic receptors appear to be limited, particularly concerning its diuretic action. nih.govnih.gov In a study on anesthetized rats, the muscarinic receptor antagonist methyl-scopolamine did not alter cicletanine's effects on the kidney's excretory function. nih.gov This suggests that muscarinic receptors are not involved in the diuretic response to cicletanine. nih.gov The primary mechanism for its diuretic and saluretic effects is thought to be related to the stimulation of renal prostaglandin synthesis. nih.gov

Myosin Light Chain Kinase Inhibition

Cicletanine has been shown to inhibit calmodulin-activated myosin light chain kinase (MLCK). nih.govnih.gov This inhibition, however, occurs at relatively high concentrations (approximately 1 mM). nih.gov MLCK is a crucial enzyme in the regulation of smooth muscle contraction. frontiersin.org The inhibition of MLCK by cicletanine represents another potential mechanism contributing to its vasorelaxant properties, alongside its other actions such as cGMP phosphodiesterase inhibition. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| Cicletanine |

| This compound |

| Mepyramine |

| Methyl-scopolamine |

| Histamine |

| Calcium |

| Prostaglandin |

| Nitric oxide |

| Myosin light chain kinase |

Preclinical Pharmacodynamics and Biological Effects of Cicletanine and Its Sulfate Metabolites in Experimental Models

Cardiovascular System Effects

Vasorelaxant Actions in Vascular Smooth Muscle

Cicletanine (B1663374) has demonstrated significant vasorelaxant properties in various preclinical models. Studies on isolated Wistar rat aortas have shown that cicletanine induces a concentration-dependent relaxation. oup.comnih.gov In these experiments, the relaxation was more pronounced in the presence of a functional endothelium at lower concentrations, while at higher concentrations, it induced relaxation even in the absence of the endothelium. oup.com Specifically, in aortic rings precontracted with norepinephrine, cicletanine at concentrations from 10⁻⁹ to 10⁻⁵ M caused a dose-dependent relaxation, with a maximal effect observed at 10⁻⁵ M. oup.com At a higher concentration of 10⁻⁴ M, cicletanine induced near-complete relaxation in the presence of endothelium and significant relaxation in its absence. oup.com

The vasorelaxant mechanism of cicletanine is complex and appears to involve multiple pathways. nih.gov It has been shown to inhibit low Km cyclic GMP (cGMP) phosphodiesterases, which potentiates the effects of guanylate cyclase activators like sodium nitroprusside and atriopeptin II. nih.govoup.com Additionally, cicletanine's actions may involve the blockade of Ca²⁺ channels and the opening of K⁺ channels. nih.gov

In human mesenteric arteries, cicletanine effectively relaxed rings pre-contracted with marinobufagenin (B191785) (MBG), a sodium pump inhibitor, and endothelin-1 (B181129) (ET-1). nih.gov The relaxation of ET-1 pre-contracted rings by cicletanine was not affected by an activator of protein kinase C (PKC), suggesting a PKC-independent mechanism in this context. nih.gov However, in MBG-induced vasoconstriction, the vasorelaxant effect of cicletanine was attenuated by a PKC activator, indicating a PKC-dependent mechanism. nih.gov

Cicletanine exhibits both endothelium-dependent and endothelium-independent vasorelaxant effects, which are concentration-dependent. oup.comnih.gov

Endothelium-Dependent Mechanisms:

At lower, more therapeutically relevant concentrations (10⁻⁹ to 10⁻⁵ M), the vasorelaxant action of cicletanine is primarily dependent on a functional endothelium. oup.comnih.gov This effect is mediated through the nitric oxide (NO) synthase pathway. oup.comnih.gov Studies have shown that the endothelium-dependent relaxation induced by cicletanine can be prevented by N(omega)-nitro-L-arginine (L-NNA), a specific inhibitor of NO synthase. oup.comnih.gov Furthermore, under hypoxic conditions, cicletanine has been shown to attenuate the increased tension in the aorta in the presence of the endothelium, suggesting a protective action associated with NO release. nih.gov The mechanism may also involve the cyclooxygenase pathway, as the relaxation was reduced by indomethacin. nih.gov

Endothelium-Independent Mechanisms:

At higher concentrations (e.g., 10⁻⁴ M), cicletanine induces vasorelaxation independently of the endothelium. oup.comnih.govnih.gov This endothelium-independent effect is thought to be mediated through interactions with K⁺ channels, as the relaxation was reversed by BaCl₂, a K⁺ channel blocker. nih.gov Additionally, cicletanine has been shown to inhibit Ca²⁺-induced contractions in a manner distinct from nifedipine, suggesting a different mechanism of calcium channel interaction. nih.gov The vasorelaxant effect of cicletanine in endothelium-denuded human mesenteric artery rings further supports its direct action on vascular smooth muscle. nih.gov

Cicletanine has been shown to reduce the vascular reactivity to several endogenous pressor substances.

Angiotensin II (AII): The levorotatory (-)-enantiomer of cicletanine effectively reduces the pressor responses to AII in pithed rats. nih.govnih.gov In these animals, the dose of AII required to increase blood pressure by 50 mm Hg was doubled after pretreatment with cicletanine. nih.gov In isolated rat kidneys, (-)-cicletanine acts as a noncompetitive antagonist of AII-receptor stimulation. nih.gov It also antagonized AII-dependent contractions in the isolated mesenteric vascular bed. nih.gov

Vasopressin (AVP): (-)-Cicletanine also reduces the pressor responses to arginine-vasopressin (AVP), although to a lesser extent than its effect on AII. nih.gov In the isolated rat kidney, it acts as a noncompetitive antagonist of AVP-receptor stimulation. nih.gov In the isolated mesenteric vascular bed, (-)-cicletanine antagonized AVP-dependent contractions. nih.gov

Endothelin-1 (ET-1): Racemic cicletanine and its enantiomers have been shown to antagonize the vasoconstrictor effect of ET-1 in isolated human pulmonary arteries. nih.govoup.com Pretreatment with racemic cicletanine reduced the vasoconstrictor effect of ET-1. nih.govoup.com

Norepinephrine (NE): Studies on isolated Wistar rat aortas have demonstrated that cicletanine can induce relaxation in vessels pre-contracted with norepinephrine. oup.comnih.gov

Table 1: Effect of Cicletanine on Vascular Reactivity to Pressor Substances

| Pressor Substance | Experimental Model | Observed Effect of Cicletanine | Citation |

|---|---|---|---|

| Angiotensin II (AII) | Pithed rats | Reduced pressor response | nih.govnih.gov |

| Isolated rat kidney | Noncompetitive antagonism | nih.gov | |

| Isolated mesenteric vascular bed | Antagonized contractions | nih.gov | |

| Vasopressin (AVP) | Pithed rats | Reduced pressor response | nih.gov |

| Isolated rat kidney | Noncompetitive antagonism | nih.gov | |

| Isolated mesenteric vascular bed | Antagonized contractions | nih.gov | |

| Endothelin-1 (ET-1) | Isolated human pulmonary arteries | Antagonized vasoconstriction | nih.govoup.com |

| Norepinephrine (NE) | Isolated Wistar rat aortas | Induced relaxation in pre-contracted vessels | oup.comnih.gov |

The two enantiomers of cicletanine, the levorotatory (-) and dextrorotatory (+) forms, exhibit different pharmacological activities.

The (-)-enantiomer is primarily responsible for the vasorelaxant activity of cicletanine. google.comgoogle.com It has been shown to be more potent in reducing vascular reactivity to pressor substances like angiotensin II and vasopressin. nih.govnih.govgoogle.comgoogle.com In isolated human pulmonary arteries, the (-)-enantiomer displayed a greater capacity to antagonize the vasoconstrictor action of endothelin-1 compared to the (+)-enantiomer. nih.govoup.com Furthermore, the (-)-enantiomer was more effective at potentiating the vasorelaxant effects of sodium nitroprusside and atrial natriuretic peptide. nih.gov

In contrast, the (+)-enantiomer is thought to be primarily responsible for the renal component of cicletanine's antihypertensive action. oup.comgoogle.com While both enantiomers have cardioprotective effects, the (-)-enantiomer is considered to have more potent vasorelaxant and cardioprotective activity. google.comgoogle.com In studies on rat thoracic aorta, the (-)-enantiomer had a stronger relaxant effect on noradrenaline-precontracted preparations than the (+)-enantiomer. nih.gov

Table 2: Differential Vasorelaxant Activity of Cicletanine Enantiomers

| Activity | (-)-Enantiomer | (+)-Enantiomer | Citation |

|---|---|---|---|

| Primary Role | Vasorelaxant and cardioprotective activity | Renal antihypertensive action | oup.comgoogle.comgoogle.com |

| Angiotensin II & Vasopressin Reactivity | More potent reduction | Less potent | nih.govnih.gov |

| Endothelin-1 Antagonism | Greater capacity | Weaker capacity | nih.govoup.com |

| Potentiation of SNP & ANP | More effective | Less effective | nih.gov |

| Relaxation of Noradrenaline-precontracted Aorta | Stronger effect | Weaker effect | nih.gov |

Anti-Proliferative Effects on Vascular Smooth Muscle Cells and Glomerular Mesangial Cells

Cicletanine has demonstrated anti-proliferative effects on both vascular smooth muscle cells (VSMCs) and glomerular mesangial cells.

In cultured VSMCs from rat mesenteric artery, cicletanine inhibited [³H] thymidine (B127349) incorporation, a measure of DNA synthesis and cell proliferation, in cells stimulated with fetal bovine serum. nih.gov This inhibitory effect on mitogenesis was also confirmed by cell counts. nih.gov The anti-proliferative action of cicletanine in VSMCs from spontaneously hypertensive rats (SHR) is associated with a decrease in intracellular Ca²⁺ and an inhibition of DNA synthesis. nih.gov Interestingly, the anti-proliferative effect was observed at concentrations higher than those required for its vasodilator action. nih.gov

Cicletanine also inhibited platelet-derived growth factor (PDGF)-stimulated [³H] thymidine incorporation in cultured glomerular mesangial cells. nih.gov This suggests that cicletanine may have a protective role in the glomerulus by inhibiting the proliferation of these cells, which is a key feature in the progression of some kidney diseases. nih.govnih.govrevistanefrologia.com

The sulfate (B86663) metabolite of cicletanine has also been shown to exert effects that could contribute to altering vascular pathology. nih.gov Cicletanine sulfate was found to inhibit the sodium-independent [Cl⁻/HCO₃⁻] exchanger in cultured vascular smooth muscle, an effect opposite to that of cell growth factors. nih.gov It also partially inhibited serum-dependent A10 cell growth. nih.gov

Restoration and Improvement of Endothelial Cell Function

Cicletanine has been shown to restore and improve endothelial cell function in experimental models of hypertension.

In Dahl salt-sensitive rats with salt-induced hypertension, chronic treatment with high-dose cicletanine significantly attenuated endothelial injury in the aorta, as observed by scanning electron microscopy. nih.gov This treatment also led to a significant increase in the generation of prostacyclin (PGI₂), prostaglandin (B15479496) E₂ (PGE₂), and nitric oxide (NO) in the aortic wall. nih.gov The increased NO generation was accompanied by an increase in cGMP synthesis in the vascular walls. nih.gov These findings suggest that the blood pressure-lowering effect of cicletanine is associated with an improvement in endothelial cell function. nih.gov

Further studies have indicated that cicletanine can stimulate eNOS (endothelial nitric oxide synthase) phosphorylation and NO production in sinusoidal endothelial cells through the Akt and MAP kinase/Erk signaling pathways. nih.gov This effect was observed in both normal and injured endothelial cells. nih.gov The cicletanine-induced NO production in endothelial cells led to increased protein kinase G (PKG) activity and relaxation of hepatic stellate cells, suggesting a potential for improving intrahepatic vascular function. nih.gov The ability to restore endothelial function is a crucial aspect of cardiovascular protection. rsc.org

Modulation of Cardiovascular Remodeling in Experimental Hypertension

Hypertension is characterized by significant structural changes in the vasculature, including an increased wall-to-lumen ratio, hypertrophy of the vessel wall, and a reduction in the density of arterioles and small arteries. nih.gov These alterations, collectively known as vascular remodeling, are driven by a variety of stimuli, including physical forces and a host of chemical mediators like angiotensin II, endothelin, prostacyclin, and nitric oxide. nih.gov

Cicletanine has demonstrated a capacity to protect the vasculature from these hypertensive-induced changes. nih.gov In Dahl salt-sensitive (Dahl-S) rats, a model for salt-sensitive hypertension, long-term treatment with cicletanine was found to ameliorate the development of high blood pressure. nih.gov This antihypertensive effect was accompanied by a reduction in both heart weight and the thickness of vascular walls. nih.gov The protective effects of cicletanine on the cardiovascular system are thought to be linked, at least in part, to its ability to enhance the synthesis of prostacyclin (PGI2), a potent vasodilator. nih.gov Furthermore, cicletanine has been shown to inhibit protein kinase C (PKC), a signaling molecule involved in hypertrophic signaling in the cardiovascular system. google.comahajournals.org Specifically, it has been observed to reduce myocardial PKC β2 levels. ahajournals.org

The (-) enantiomer of cicletanine is believed to be primarily responsible for its vasorelaxant activity and possesses more potent cardioprotective effects. google.com It is thought to contribute to the antihypertensive action by diminishing the vascular reactivity to endogenous pressor agents such as angiotensin II and vasopressin. google.com Additionally, the (-) enantiomer is more potent than the (+) enantiomer in reducing vasoconstriction dependent on endothelin-1. google.com In vitro studies on human inferior epigastric arteries have shown that cicletanine induces relaxation, an effect that is more pronounced in vessels from patients with pregnancy-induced hypertension. nih.gov This relaxation appears to be linked to the inhibition of calcium metabolism. nih.gov

Renal System Effects

Natriuretic and Diuretic Activities in Experimental Animals

In experimental settings, cicletanine and its sulfate metabolite have demonstrated notable natriuretic (sodium excretion) and diuretic (water excretion) effects. It is the sulfoconjugated metabolite, this compound, and not the parent compound, that is primarily responsible for the salidiuretic (salt and water excretion) action. nih.gov When administered directly into the renal artery of rats, this compound induced a salidiuretic response, whereas cicletanine itself did not. nih.gov

Further investigations into the enantiomers of this compound revealed that the (+) enantiomer is the more active form in promoting sodium excretion in rats. nih.gov Following oral administration, the urinary excretion of (+)-cicletanine sulfate was found to be significantly higher than that of the (-)-cicletanine sulfate. nih.gov When administered directly into the renal artery, (+)-cicletanine sulfate was three to four times more potent than its (-) counterpart in increasing sodium excretion. nih.govresearchgate.net The maximal natriuretic potency of (+)-cicletanine sulfate is considered to be intermediate between that of furosemide (B1674285) and DIDS (4,4'-diisothiocyanostilbene-2,2'-disulfonate). nih.govresearchgate.net

In anesthetized rats, cicletanine has been shown to dose-dependently increase urine flow, as well as the urinary excretion of sodium and chloride. nih.gov

Renal Tubular Site of Action of this compound (e.g., Distal Convoluted Tubule)

Micropuncture studies in anesthetized rats have pinpointed the primary site of cicletanine's diuretic action to the superficial distal tubule. nih.govpsu.edu This localization means that cicletanine shares its tubular site of action with thiazide diuretics, despite their different chemical structures. nih.govpsu.edu

The natriuretic activity of cicletanine is attributed to the inhibition of an apical Na+-dependent Cl-/HCO3- anion exchanger located in the distal convoluted tubule. google.comgoogle.comnih.gov Research on rat erythrocytes has shown that (+)-cicletanine sulfate is a more potent inhibitor of this exchanger than (-)-cicletanine sulfate. nih.govresearchgate.net However, there is some debate regarding its exact mechanism in comparison to thiazides. While some suggest a similar tubular site of action, other studies have indicated that this compound does not inhibit the thiazide-sensitive NaCl cotransporter in the distal convoluted tubule. nih.gov This suggests that cicletanine may act on different transport proteins than those targeted by thiazide diuretics. nih.gov

The distal convoluted tubule is responsible for reabsorbing approximately 5% of the filtered sodium load via a sodium-chloride co-transporter. cvpharmacology.com

Renoprotective Mechanisms in Models of Hypertension and Diabetes-Related Renal Injury

Cicletanine has demonstrated significant renoprotective effects in various experimental models of hypertension and diabetes-induced kidney damage. google.comnih.gov These protective actions appear to be, at least in part, independent of its blood pressure-lowering effects. nih.govresearchgate.netnih.gov

In a model combining hypertension and diabetes (streptozotocin-induced diabetic, uninephrectomized spontaneously hypertensive rats), cicletanine was shown to decrease elevated albuminuria in a dose-dependent manner without affecting systolic blood pressure. nih.govresearchgate.net This suggests a direct protective effect on the kidney. nih.govresearchgate.net The proposed mechanisms for this renoprotection include the stimulation of arterial prostacyclin synthesis and a reduction in intraglomerular capillary pressure. nih.govresearchgate.net

Further studies in diabetic spontaneously hypertensive rats with renal impairment have confirmed these findings, showing that cicletanine significantly decreased urinary albumin excretion, serum creatinine (B1669602), and blood urea (B33335) nitrogen, even at subdepressor doses. nih.gov Morphological analysis revealed that cicletanine treatment effectively protected against the increase in focal glomerular sclerosis. nih.gov The potential mechanisms behind these effects are thought to involve the reduction of intraglomerular capillary pressure, protection of glomerular vascular endothelial and mesangial cells through the stimulation of PGI2 generation, or the elimination of free radicals. nih.gov

In Dahl salt-sensitive rats, cicletanine not only ameliorated the development of hypertension but also protected the kidneys from injury. nih.gov This was evidenced by an improvement in glomerulosclerosis, renal tubular damage, and intrarenal arterial injury. nih.gov The enhanced synthesis of vasodepressor PGI2 is believed to contribute to these beneficial renal effects. nih.gov Cicletanine's ability to inhibit Protein Kinase C (PKC) is also considered a key part of its organ-protective properties, including in the kidney. google.com

Effects on Creatinine Clearance and Proteinuria in Experimental Nephropathies

In experimental models of kidney disease, cicletanine has been shown to have beneficial effects on key markers of renal function, such as creatinine clearance and proteinuria.

In spontaneously hypertensive rats with streptozotocin-induced diabetes, treatment with a high dose of cicletanine normalized the altered creatinine clearance. nih.govresearchgate.net This indicates an improvement in the glomerular filtration rate. In the same model, cicletanine also produced a dose-dependent decrease in elevated albuminuria and proteinuria. nih.govresearchgate.net

Similarly, in diabetic spontaneously hypertensive rats with renal impairment, subdepressor doses of cicletanine significantly decreased urinary albumin excretion. nih.gov In Dahl salt-sensitive rats with salt-induced hypertension, cicletanine treatment led to a decrease in proteinuria. nih.gov

It is important to note that in a study involving 5/6 nephrectomy in Munich-Wistar rats, while cicletanine attenuated the increase in mean arterial pressure, it did not prevent the associated proteinuria or glomerular sclerosis. nih.gov

Studies on diabetic nephropathy have shown a significant increase in proteinuria and a decrease in creatinine clearance, indicating renal impairment. ekb.eg

Pulmonary Vascular System Effects

Pulmonary Vasodilation in Experimental Models of Pulmonary Hypertension

Cicletanine has been shown to possess potent vasodilatory properties, which are beneficial in the context of pulmonary hypertension. nih.gov It is known to enhance the production of endogenous prostacyclin, a powerful vasodilator. nih.gov

In a study involving conscious rats with acute hypoxia-induced pulmonary hypertension, oral administration of cicletanine attenuated the rise in mean pulmonary arterial pressure. nih.gov Specifically, the mean pulmonary arterial pressure in the cicletanine-treated hypoxic group was 24.5 ± 1.0 mm Hg, compared to 29.9 ± 1.0 mm Hg in the vehicle-treated hypoxic group. nih.gov This effect was observed without significant changes in mean systemic arterial pressure or heart rate. nih.gov

The mechanism behind this vasodilation is thought to involve the potentiation of the vasodilator effect of atrial natriuretic peptide (ANP) and the stimulation of nitric oxide (NO) release from endothelial cells. nih.govresearchgate.net

Antagonism of Vasoconstrictor Effects in Isolated Pulmonary Arteries

Cicletanine and its enantiomers have been demonstrated to antagonize the vasoconstrictor effects of endothelin-1 (Et-1) in isolated human pulmonary arteries. oup.comnih.gov Racemic cicletanine was found to reduce the vasoconstrictor effect of Et-1. oup.com The (-)-enantiomer of cicletanine showed a more potent antagonism of Et-1-induced vasoconstriction compared to the (+)-enantiomer. nih.govoup.com

Furthermore, cicletanine potentiates the vasorelaxant effects of guanylate cyclase activators like ANP and sodium nitroprusside (SNP). oup.comnih.govoup.com This suggests that cicletanine may inhibit the low Km cGMP phosphodiesterase. oup.com The (-)-enantiomer of cicletanine displayed greater vasorelaxant activity than the (+)-enantiomer. nih.govoup.com

Table 1: Effect of Cicletanine and its Enantiomers on Endothelin-1 (Et-1) Induced Vasoconstriction in Isolated Human Pulmonary Artery Rings

| Compound | EC50 of Et-1 (nmol/L) |

|---|---|

| Control (Et-1 alone) | 26 ± 2.8 |

| (+/-)-Cicletanine (100 µmol/L) | 36 ± 3.5 |

| (-)-Cicletanine (100 µmol/L) | 47 ± 4.2 |

| (+)-Cicletanine (100 µmol/L) | 29.9 ± 6.5 |

Data represents the mean ± SEM. EC50 is the concentration of Et-1 required to produce 50% of the maximum contractile response. A higher EC50 value indicates a weaker vasoconstrictor effect of Et-1.

Metabolic and Other Organ System Effects

Modulation of Glucose/Insulin (B600854) Metabolism and Insulin Sensitivity in Preclinical Models

Studies in conscious rabbits have shown that oral cicletanine can enhance insulin sensitivity. nih.gov This effect is believed to be linked to the hepatic insulin sensitizing substance (HISS) mechanism, which is dependent on functional hepatic sensory nerves. nih.gov Cicletanine increased whole-body insulin sensitivity and peripheral glucose uptake in both healthy and hypercholesterolemic rabbits. nih.gov

Interestingly, the insulin-sensitizing effect of cicletanine was observed at doses lower than those required to activate the NO-cGMP pathway in the cardiovascular system. nih.gov In studies using isolated rat pancreas, cicletanine did not suppress insulin release at therapeutic concentrations. researchgate.netsmj.org.sg However, at concentrations significantly exceeding therapeutic levels, it began to inhibit insulin release. researchgate.netsmj.org.sg

Reduction of Portal Pressure in Experimental Liver Injury Models (e.g., Bile Duct Ligation)

In a mouse model of liver injury and portal hypertension induced by bile duct ligation, cicletanine administration led to a significant reduction in portal pressure. nih.gov This effect is attributed to cicletanine's ability to stimulate endothelial nitric oxide synthase (eNOS) phosphorylation and NO production in sinusoidal endothelial cells. nih.govphysiology.org The increased NO production leads to the relaxation of hepatic stellate cells, which in turn reduces intrahepatic vascular resistance and portal pressure. nih.govphysiology.org

Cicletanine was also found to restore eNOS phosphorylation to above basal levels in injured sinusoidal endothelial cells. nih.gov

Preclinical Evaluation of Cicletanine and its Metabolites in Salt-Sensitive Hypertension

Cicletanine has shown particular efficacy in experimental models of salt-sensitive hypertension. researchgate.netnih.gov In Dahl salt-sensitive (Dahl-S) rats fed a high-salt diet, cicletanine treatment ameliorated the development of hypertension. nih.gov This was accompanied by a reduction in heart weight and vascular wall thickness. nih.gov

The antihypertensive effect in this model is associated with increased urinary excretion of prostacyclin (PGI2), which has vasodepressor properties. nih.gov Furthermore, cicletanine treatment improved renal function, as evidenced by decreased proteinuria and urinary N-acetyl-beta-D-glucosaminidase excretion, and an increased glomerular filtration rate. nih.gov Morphological analysis revealed improvements in glomerulosclerosis and renal tubular and arterial damage. nih.gov

The mechanism of action in salt-sensitive hypertension may also involve the inhibition of protein kinase C (PKC). researchgate.netahajournals.org Cicletanine has been shown to antagonize the vasoconstrictor effects of marinobufagenin, an endogenous digitalis-like cardiotonic steroid that is elevated in salt-sensitive hypertension, through a PKC-dependent mechanism. researchgate.net

Stereochemistry, Structure Activity Relationships, and Chemical Modifications

Enantiomeric Contributions to Specific Pharmacological Activities

The (-)-enantiomer is primarily responsible for the vasorelaxant activity of cicletanine (B1663374). google.com It has been shown to be more potent in reducing vasoconstriction caused by substances like endothelin-1 (B181129) (Et-1) and angiotensin II. google.comoup.com Studies on isolated human pulmonary arteries demonstrated that (-)-cicletanine was more effective than the (+)-enantiomer at antagonizing Et-1-induced vasoconstriction. oup.comoup.com Furthermore, the (-)-enantiomer shows a greater capacity to potentiate the vasorelaxant effects of agents that activate guanylate cyclase, such as atrial natriuretic peptide (ANP) and sodium nitroprusside (SNP). oup.comoup.com The histamine (B1213489) H1 antagonistic effects of cicletanine are also stereoselective, with the (-) enantiomer being significantly more potent than the (+) enantiomer. researchgate.net

Conversely, the natriuretic and diuretic effects of cicletanine are largely attributed to the (+) enantiomer, specifically its sulfated metabolite. google.comgoogle.com The renal component of cicletanine's antihypertensive action is believed to be mediated by (+)-cicletanine sulfate (B86663). google.comgoogle.com While both enantiomers are noted to have cardioprotective effects, the (-)-enantiomer is suggested to have a more pronounced anti-ischemic and antiarrhythmic action. google.com

Table 1: Differential Pharmacological Activities of Cicletanine Enantiomers

| Pharmacological Activity | Predominant Enantiomer | Key Findings |

|---|---|---|

| Vasorelaxation | (-)-Cicletanine | More potent in antagonizing vasoconstriction induced by endothelin-1 and angiotensin II. google.comoup.com |

| Natriuresis/Diuresis | (+)-Cicletanine (as sulfate metabolite) | Mediates the renal component of the antihypertensive action. google.comgoogle.com |

| Histamine H1 Antagonism | (-)-Cicletanine | Significantly more potent than the (+)-enantiomer. researchgate.net |

| Cardioprotection | Both enantiomers | (-)-enantiomer has a greater anti-ischemic and antiarrhythmic effect. google.com |

Structure-Activity Relationship (SAR) Studies of Furo-pyridine Derivatives and Analogues

The furo[2,3-c]pyridine (B168854) core of cicletanine is a key structural feature that imparts its biological activity. Structure-activity relationship (SAR) studies on furo-pyridine derivatives help in understanding how modifications to this scaffold influence pharmacological effects. These studies often involve altering functional groups on the furan (B31954) or pyridine (B92270) rings to enhance potency or selectivity. ontosight.ai

For instance, modifications to the aldehyde group and the introduction of substituents like halogens can significantly affect the compound's activity. In broader studies of furo[2,3-b]pyridine (B1315467) derivatives, it has been noted that such compounds can act as kinase inhibitors, and their efficacy can be improved by introducing electron-withdrawing groups. mdpi.comresearchgate.net The furopyridine structure allows for interactions with various cellular targets, and its biological effects are closely tied to its ability to interact with specific enzymes and receptors.

While specific SAR studies on cicletanine analogues are not extensively detailed in the provided context, the principles from related furo-pyridine derivatives suggest that the specific arrangement of substituents on the bicyclic core is critical for its antihypertensive and other pharmacological actions. The lipophilicity and electronic properties of these derivatives are also important factors influencing their biological activity.

Research on Active Metabolites (e.g., Cicletanine Sulfate) as Pharmacological Tools

The biotransformation of a drug into its metabolites can result in compounds with their own distinct pharmacological activities. tcichemicals.com In the case of cicletanine, its urinary sulfoconjugate metabolite, this compound, is a key active compound, particularly for its salidiuretic (natriuretic) effects. nih.govnih.gov

Research has demonstrated that this compound, and not the parent compound, is primarily responsible for the natriuretic action of the drug. nih.govresearchgate.net This metabolite acts as an inhibitor of anion transport systems. nih.gov Specifically, it inhibits the Na+-dependent [Cl-/HCO3-] exchanger more potently than cicletanine itself. nih.gov It also shows modest inhibitory effects on the [Na+,K+,Cl-]-cotransport system. nih.gov

Further investigation into the enantiomers of this metabolite revealed that (+)-cicletanine sulfate is a more potent natriuretic agent than (-)-cicletanine sulfate. researchgate.netresearchgate.net Following oral administration in rats, the urinary excretion of (+)-cicletanine sulfate was found to be significantly higher than that of the (-)-enantiomer. researchgate.netresearchgate.net When administered directly into the renal artery, (+)-cicletanine sulfate was three to four times more potent at increasing sodium excretion than the (-)-form. researchgate.netresearchgate.net These active metabolites serve as valuable pharmacological tools for studying the specific mechanisms of action of the parent drug. tcichemicals.com

Table 2: Inhibitory Activity of Cicletanine and its Sulfate Metabolite on Anion Transport

| Compound | Target | IC50 (mol/L) |

|---|---|---|

| Cicletanine | Na+-dependent [Cl-/HCO3-] exchanger | 10⁻³ nih.gov |

| This compound | Na+-dependent [Cl-/HCO3-] exchanger | 9 +/- 3 x 10⁻⁵ nih.gov |

| This compound | [Na+,K+,Cl-]-cotransport system | 1 +/- 0.3 x 10⁻³ nih.gov |

| (+)-Cicletanine Sulfate | Na+-dependent Cl-/HCO3- anion exchanger | 61 +/- 3 µM researchgate.net |

| (-)-Cicletanine Sulfate | Na+-dependent Cl-/HCO3- anion exchanger | 142 +/- 31 µM researchgate.net |

Advanced Research Methodologies and Experimental Approaches

In Vitro Cellular and Biochemical Assays

Cell Culture Models

In vitro cell culture models have been instrumental in elucidating the cellular and molecular mechanisms of cicletanine (B1663374). Various cell types have been employed to investigate its effects on vascular and renal tissues.

Vascular Smooth Muscle Cells (VSMCs): Studies utilizing cultured VSMCs from rat mesenteric artery have demonstrated that cicletanine can inhibit cell proliferation. nih.gov Specifically, cicletanine was found to dose-dependently increase the synthesis of prostacyclin and inhibit [3H] thymidine (B127349) incorporation, a marker of DNA synthesis and cell proliferation. nih.gov This inhibitory effect on mitogenesis was confirmed by cell counts. nih.gov Furthermore, research suggests that cicletanine's action on VSMCs may involve multiple mechanisms, including the inhibition of Ca2+ influx through voltage-dependent Ca2+ channels and the inhibition of Ca2+ release mediated by alpha-adrenoceptors. researchgate.net It has also been reported to affect prostanoid synthesis and cGMP phosphodiesterases in these cells. nih.gov

Endothelial Cells: Investigations using human umbilical vein endothelial cells (HUVECs) have revealed that cicletanine can stimulate the nitric oxide (NO) pathway. researchgate.net It is thought to regulate endothelial nitric oxide synthase (eNOS) and may lead to the opening of Ca2+/K+ channels with subsequent NO and superoxide (B77818) release. researchgate.netnih.gov In sinusoidal endothelial cells isolated from rat livers, cicletanine was shown to increase eNOS phosphorylation at Ser1177, leading to enhanced NO production. nih.govnih.govphysiology.org This effect appears to be mediated through the Akt and MAP kinase/Erk signaling pathways. nih.govnih.govphysiology.org The compound has also been shown to improve NO synthesis in injured sinusoidal endothelial cells. nih.govnih.govphysiology.org

Mesangial Cells: The inhibitory effects of cicletanine on cell proliferation have also been observed in cultured glomerular mesangial cells. nih.gov Studies showed that cicletanine inhibited platelet-derived growth factor (PDGF)-stimulated [3H] thymidine incorporation in these cells, suggesting a potential role in modulating renal cellular responses. nih.gov Some research indicates that the stimulation of PGI2 generation or the elimination of free radicals by cicletanine may protect glomerular mesangial cells. oup.comnih.gov

Hepatic Stellate Cells (HSCs): The interplay between endothelial cells and hepatic stellate cells has been explored in co-culture models. nih.gov NO produced by sinusoidal endothelial cells in response to cicletanine was found to increase protein kinase G (PKG) activity and induce relaxation of hepatic stellate cells. nih.govnih.gov This suggests that cicletanine can indirectly modulate the function of HSCs, which are key players in liver fibrosis. nih.gov

Enzyme Activity Assays

Enzyme activity assays have been crucial in identifying the molecular targets of cicletanine and understanding its mechanism of action. These assays measure the rate of specific enzymatic reactions in the presence and absence of the compound. sigmaaldrich.com

Phosphodiesterase (PDE): Cicletanine has been shown to inhibit low Km cyclic GMP phosphodiesterases. nih.gov This inhibition is believed to contribute to its vasorelaxant effects by increasing intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govpatsnap.com Studies have demonstrated that cicletanine can potentiate the vasorelaxant actions of guanylate cyclase activators like atriopeptin II and sodium nitroprusside, which is consistent with its PDE inhibitory activity. nih.gov Specifically, cicletanine inhibited Ca2+-calmodulin (CaM) cyclic GMP PDE and zaprinast-sensitive cyclic GMP specific PDE. nih.gov

Protein Kinase C (PKC): Cicletanine has been identified as an inhibitor of protein kinase C (PKC). nih.govotavachemicals.com In rat brain, cicletanine was shown to inhibit PKC activity, and this effect was prevented by the PKC activator phorbol (B1677699) diacetate. nih.govresearchgate.net This PKC-inhibitory activity is thought to be involved in its ability to reverse the vasoconstrictor effects of marinobufagenin (B191785), an endogenous sodium pump ligand. nih.govresearchgate.net The mechanism involves the modulation of Na+/K+-ATPase activity in a PKC-dependent manner. nih.gov

Nitric Oxide Synthase (NOS): While not a direct activator in all contexts, cicletanine influences the activity of endothelial nitric oxide synthase (eNOS). nih.govphysiology.org In sinusoidal endothelial cells, cicletanine treatment led to an increase in eNOS (Ser1177) phosphorylation, which is an activating modification. nih.govnih.govphysiology.org This was accompanied by increased cytochrome c reductase activity and the conversion of L-arginine to L-citrulline, both indicators of enhanced eNOS activity. nih.govnih.govphysiology.org It is proposed that cicletanine may act as a coupler of eNOS, promoting the production of nitric oxide over superoxide. researchgate.netthoracickey.comgilead.com

Table 1: Summary of Cicletanine's Effects on Enzyme Activity

| Enzyme | Effect of Cicletanine | Experimental Model | Key Findings |

| Phosphodiesterase (PDE) | Inhibition | Rat aortic smooth muscle | Potentiated vasorelaxation by cGMP elevators; inhibited low Km cGMP PDEs. nih.gov |

| Protein Kinase C (PKC) | Inhibition | Rat brain, human mesenteric artery | Reversed marinobufagenin-induced vasoconstriction; effect prevented by PKC activator. nih.govresearchgate.net |

| Nitric Oxide Synthase (eNOS) | Increased Activity (via phosphorylation) | Rat sinusoidal endothelial cells | Increased eNOS phosphorylation at Ser1177, NO production, and L-citrulline conversion. nih.govnih.govphysiology.org |

Receptor Binding Studies

Receptor binding studies are employed to determine the affinity and specificity of a compound for its molecular targets. rsc.org In the context of cicletanine, these studies have provided insights into its interactions with plasma proteins and its potential binding to specific receptor sites.

Studies using equilibrium dialysis have shown that cicletanine is highly bound to human serum proteins, with human serum albumin (HSA) being the primary binding protein. nih.gov The binding to HSA was characterized by a saturable process with one binding site of moderate affinity (K = 75800 M-1) and a non-saturable process with a low total affinity. nih.gov Cicletanine also exhibited saturable binding to alpha-1-acid glycoprotein. nih.gov These interactions are important for understanding the pharmacokinetics of the compound.

While direct receptor binding assays for specific signaling receptors are not extensively detailed in the provided search results, the functional antagonism observed in various studies implies an interaction with receptor-mediated pathways. For instance, cicletanine has been shown to antagonize the vasoconstrictor effects of angiotensin II and endothelin-1 (B181129), suggesting a potential interaction with their respective signaling cascades, although this may be indirect through its effects on second messenger systems like cGMP. oup.com

Ion Flux and Electrophysiological Studies

Ion flux and electrophysiological studies investigate the effects of a compound on the movement of ions across cell membranes and on the electrical properties of cells.

Research indicates that cicletanine's mechanism of action involves the modulation of ion channels. In vascular smooth muscle cells, it has been shown to inhibit Ca2+ influx through voltage-dependent Ca2+ channels. researchgate.net In endothelial cells, cicletanine appears to lead to the opening of Ca2+/K+ channels. researchgate.netnih.gov Furthermore, studies on isolated human inferior epigastric arteries suggest that cicletanine's inhibitory effect on contractile responses is associated with the inhibition of calcium metabolism and may involve an action on glibenclamide-sensitive K+ channels. nih.gov

Gene Expression and Proteomics Investigations

Gene expression and proteomics studies provide a broader view of the cellular changes induced by a compound by analyzing alterations in mRNA and protein levels, respectively.

In studies on hepatic stellate cells, proteomic analysis has been used to identify potential protein targets and signaling pathways affected by various compounds, highlighting the utility of this approach. mdpi.com While specific, comprehensive gene expression or proteomic analyses for cicletanine were not detailed in the provided search results, the observed effects on signaling pathways like Akt and MAP kinase/Erk in endothelial cells suggest that cicletanine treatment likely leads to downstream changes in gene and protein expression. nih.govnih.govphysiology.org Future research employing these methodologies could further elucidate the long-term cellular adaptations to cicletanine.

Ex Vivo and Isolated Organ Studies

Ex vivo and isolated organ studies bridge the gap between in vitro cellular assays and in vivo animal models by examining the effects of a compound on intact tissues or organs outside of the body.

The vasorelaxant properties of cicletanine have been extensively studied in isolated vascular preparations. In isolated rat aorta, cicletanine inhibited contractions induced by high K+, norepinephrine, and prostaglandin (B15479496) F2α. researchgate.net Studies on isolated human pulmonary artery rings have shown that cicletanine can antagonize endothelin-1-induced vasoconstriction and potentiate the vasorelaxant effects of sodium nitroprusside and human atrial natriuretic peptide. oup.com The vasorelaxation induced by cicletanine in aged Wistar rat aortas was found to be endothelium-dependent at lower concentrations and linked to nitric oxide, while at higher concentrations, it acted independently of the endothelium, possibly through an effect on smooth muscle cell K+ channels. oup.com

Studies on isolated perfused rat pancreas have been used to evaluate the direct effects of cicletanine on organ function. smj.org.sg This technique allows for the assessment of insulin (B600854) release in response to glucose stimulation in the presence of the drug, providing insights into its potential metabolic effects independent of systemic influences. smj.org.sg

Isolated Arterial Ring Preparations (e.g., Aorta, Mesenteric Arteries, Pulmonary Arteries)

The investigation of cicletanine's vascular effects has extensively utilized isolated arterial ring preparations. This ex vivo technique allows for the direct assessment of a compound's action on vascular smooth muscle tone and endothelial function, independent of systemic neurohormonal influences.

In studies involving isolated human pulmonary artery rings, cicletanine and its enantiomers have been shown to attenuate vasoconstriction induced by endothelin-1. nih.gov The (-)-enantiomer displayed a greater capacity to antagonize this effect. nih.gov Furthermore, cicletanine potentiated the vasorelaxant effects of guanylate cyclase activators like sodium nitroprusside and atrial natriuretic peptide. nih.gov

Research on rabbit mesenteric arteries has demonstrated that cicletanine antagonizes histamine-induced contractions. researchgate.netcapes.gov.br This antagonism is associated with an interference with calcium entry and, at higher concentrations, its release from intracellular stores. researchgate.net The effect was observed to be independent of the endothelial lining. researchgate.net

In experiments using aortas and superior mesenteric arteries from spontaneously hypertensive rats (SHR) and normotensive Wistar Kyoto (WKY) rats, cicletanine induced dose-dependent relaxation in pre-contracted arterial segments. nih.gov Aortas from SHR were found to be more sensitive to cicletanine than those from WKY rats. nih.gov The mechanism of this relaxation involves a rapid decrease in the intracellular concentration of free ionized calcium. nih.gov

Studies on human mesenteric arteries have also explored cicletanine's ability to counteract vasoconstriction induced by marinobufagenin, an endogenous sodium pump ligand. researchgate.net This effect is thought to be mediated through a protein kinase C-dependent mechanism. researchgate.net

Interactive Table: Effects of Cicletanine on Isolated Arterial Rings

| Vessel Type | Species | Agonist | Cicletanine Effect | Reference |

| Pulmonary Artery | Human | Endothelin-1 | Attenuates vasoconstriction | nih.gov |

| Mesenteric Artery | Rabbit | Histamine (B1213489) | Antagonizes contraction | researchgate.netcapes.gov.br |

| Aorta | Rat (SHR & WKY) | Phenylephrine | Induces relaxation | nih.gov |

| Mesenteric Artery | Human | Marinobufagenin | Reverses vasoconstriction | researchgate.net |

Isolated Perfused Organ Models (e.g., Kidney, Mesenteric Bed)

Isolated perfused organ models provide a more integrated system to study the vascular effects of compounds within a specific organ, maintaining the physiological architecture of the vascular bed.

The isolated perfused rat kidney and mesenteric vascular bed have been instrumental in characterizing the inhibitory effects of the levorotatory (-)-enantiomer of cicletanine on pressor responses to angiotensin II (AII) and arginine-vasopressin (AVP). nih.govoup.com In the isolated rat kidney, (-)-cicletanine acts as a noncompetitive antagonist of AII and AVP receptor stimulation. nih.govoup.com Notably, it antagonizes AII more effectively in the kidney than in the mesenteric vascular bed. nih.govoup.com

Similarly, the isolated perfused mesenteric vascular preparation from rats has been used to demonstrate that changes in perfusion pressure in response to various agonists can be reliably measured. ahajournals.org This model allows for the study of vascular responsiveness in hypertensive models, free from systemic reflex or hormonal complications. ahajournals.org In spontaneously hypertensive rats (SHR), chronic treatment with cicletanine was found to attenuate vasoconstriction and noradrenaline overflow during periarterial nerve stimulation in the isolated perfused mesenteric artery. nih.gov This suggests that the antihypertensive effect of cicletanine is partly due to the presynaptic inhibition of noradrenaline release. nih.gov

Interactive Table: Effects of (-)-Cicletanine in Isolated Perfused Rat Organs

| Organ | Agonist | Effect of (-)-Cicletanine | Ki or IC50 Value | Reference |

| Kidney | Angiotensin II | Noncompetitive antagonism | Ki = 9.6 μmol/L | oup.com |

| Kidney | Arginine-Vasopressin | Noncompetitive antagonism | Ki = 208 μmol/L | oup.com |

| Mesenteric Bed | Angiotensin II | Antagonized contraction | IC50 = 54.0 ± 20.5 μmol/L | nih.govoup.com |

| Mesenteric Bed | Arginine-Vasopressin | Antagonized contraction | IC50 = 31.6 ± 5.0 μmol/L | nih.govoup.com |

In Vivo Animal Models of Disease

Hypertensive Models (e.g., Spontaneously Hypertensive Rats, DOCA-Salt Rats, Dahl Salt-Sensitive Rats)

Animal models of hypertension are crucial for evaluating the therapeutic potential of antihypertensive agents like cicletanine. imrpress.com

Spontaneously Hypertensive Rats (SHR): This model of genetic hypertension has been used to demonstrate that chronic oral administration of cicletanine suppresses the age-related increase in systemic blood pressure. nih.gov In diabetic SHR, cicletanine was shown to have a renoprotective effect, although a significant antihypertensive effect was not observed in this specific study. oup.com

Dahl Salt-Sensitive (DS) Rats: These rats develop hypertension when fed a high-salt diet and are a widely used model for salt-sensitive hypertension. imrpress.comnih.gov Chronic treatment with cicletanine has been shown to ameliorate the development of hypertension in DS rats on a high-salt diet. tandfonline.comnih.gov This effect is associated with a reduction in heart weight, vascular wall thickness, and an increase in urinary prostacyclin excretion. nih.gov Furthermore, cicletanine treatment in this model improves glomerulosclerosis and renal tubular damage. tandfonline.comnih.gov

Diabetic Animal Models (e.g., Streptozotocin-Induced Diabetes)

Streptozotocin (STZ) is a chemical used to induce diabetes in animal models by destroying pancreatic β-cells, leading to insulin deficiency and hyperglycemia. gubra.dknih.govmedsci.org These models are valuable for studying diabetic complications and potential therapies.

In a model of hemi-nephrectomized STZ-diabetic Wistar-Kyoto rats, cicletanine demonstrated a renal-protective action. nih.gov It significantly and dose-dependently decreased urinary albumin excretion and protected against the increase in focal glomerular sclerosis, without affecting blood glucose levels. nih.gov This suggests a direct renal-protective effect independent of its antihypertensive or glucose-lowering properties. nih.gov

Similarly, in STZ-induced diabetic spontaneously hypertensive rats (SHR), sub-depressor doses of cicletanine were found to exert a renoprotective effect. oup.com

Models of Vascular Injury and Endothelial Dysfunction